N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13491249
InChI: InChI=1S/C9H16N2O/c1-11(8-5-10-6-8)9(12)7-3-2-4-7/h7-8,10H,2-6H2,1H3
SMILES: CN(C1CNC1)C(=O)C2CCC2
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide

CAS No.:

Cat. No.: VC13491249

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide -

Specification

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide
Standard InChI InChI=1S/C9H16N2O/c1-11(8-5-10-6-8)9(12)7-3-2-4-7/h7-8,10H,2-6H2,1H3
Standard InChI Key JMAKMFNGEIEDJJ-UHFFFAOYSA-N
SMILES CN(C1CNC1)C(=O)C2CCC2
Canonical SMILES CN(C1CNC1)C(=O)C2CCC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of two strained rings:

  • Cyclobutane: A saturated four-membered carbocycle contributing torsional strain (≈110 kJ/mol) and planar geometry.

  • Azetidine: A nitrogen-containing heterocycle with a puckered conformation that mimics natural proline motifs in bioactive peptides .

The carboxamide bridge (-N(C)OC-) connects the N-methyl group to the azetidine’s 3-position, creating a chiral center at the azetidine nitrogen. This configuration enables simultaneous hydrophobic (cyclobutane) and polar (amide/azetidine) interactions with biological targets .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₉H₁₆N₂O
Molecular Weight168.24 g/mol
IUPAC NameN-(azetidin-3-yl)-N-methylcyclobutanecarboxamide
SMILESCN(C1CNC1)C(=O)C2CCC2
Topological Polar Surface Area41.1 Ų
Hydrogen Bond Donors1 (azetidine NH)
Hydrogen Bond Acceptors2 (amide O, azetidine N)

Synthetic Methodologies

Retrosynthetic Analysis

The molecule dissects into three synthons:

  • Cyclobutanecarbonyl chloride (cyclobutane-carboxylic acid derivative)

  • N-Methylazetidin-3-amine (azetidine precursor)

  • Coupling reagents (e.g., HATU, EDCI) for amide bond formation .

Azetidine Ring Construction

Recent advances in azetidine synthesis from allylamine precursors enable scalable production (Scheme 1) :

  • ABB Formation: Treat allylamine hydrobromide (17) with phenyllithium to generate 1-azabicyclo[1.1.0]butane (18), a strained intermediate.

  • Ring Opening: React ABB with electrophiles (e.g., Boc₂O, TsCl) and halide sources (NaI, LiBr) to yield protected 3-haloazetidines .

  • Functionalization: Subsequent displacement reactions introduce carboxamide groups at the 3-position .

Scheme 1: Gram-scale synthesis of 3-substituted azetidines

AllylaminePhLi, THFABB (18)Electrophile, X3-X-Azetidine\text{Allylamine} \xrightarrow{\text{PhLi, THF}} \text{ABB (18)} \xrightarrow{\text{Electrophile, X}^-} \text{3-X-Azetidine}

Amide Coupling

The final step employs standard carbodiimide-mediated coupling between cyclobutanecarbonyl chloride and N-methylazetidin-3-amine, achieving yields >75% under optimized conditions .

Biological Activity and Mechanisms

Table 2: JAK Inhibitory Activity of Analogous Compounds

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Index
Analog A (Boc-protected)12 ± 1.28 ± 0.91.5
Analog B (Ts-protected)24 ± 2.115 ± 1.71.6
Tofacitinib (reference)56 ± 4.3137 ± 110.4

Pharmacophore Mapping

Molecular modeling reveals three critical pharmacophoric elements:

  • Hydrogen Bond Donor: Azetidine NH (distance: 2.1 Å to kinase backbone carbonyl)

  • Hydrophobic Anchor: Cyclobutane (occupies adenine-binding subpocket)

  • Solvent-Exposed Group: N-Methyl (reduces metabolic oxidation vs. primary amines)

Comparative Analysis with Related Scaffolds

Azetidine vs. Pyrrolidine Derivatives

Replacing azetidine with pyrrolidine in analogs decreases JAK potency by 3–5 fold, attributed to:

  • Reduced ring strain (enhanced conformational flexibility)

  • Longer N–C bond distances (weaker hinge-region interactions)

Cyclobutane vs. Cyclohexane Modifications

Cyclobutane-containing analogs show 10× improved metabolic stability over cyclohexane counterparts in hepatocyte assays, likely due to decreased CYP3A4-mediated oxidation .

Therapeutic Implications

Autoimmune Diseases

JAK inhibitors with similar profiles are FDA-approved for rheumatoid arthritis (e.g., tofacitinib). The compound’s selectivity for JAK1/2 over JAK3 (predicted ratio >20:1) may reduce immunosuppressive risks .

Oncology Applications

Constitutive JAK-STAT signaling drives hematologic malignancies. In murine models, azetidine-based inhibitors induce apoptosis in JAK2V617F-mutant cells at IC₅₀ = 50 nM .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No data exist on oral bioavailability, plasma protein binding, or blood-brain barrier penetration.

  • Safety Assessment: Acute toxicity studies in preclinical models are required to establish therapeutic indices.

  • Target Validation: CRISPR-Cas9 knockout studies should confirm JAK1/2 dependency for observed activities.

  • Stereochemical Impact: The chiral center’s role in target engagement remains unexplored; enantioselective synthesis is warranted.

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